Cas no 1804008-92-1 (3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating methoxy, methyl, and trifluoromethoxy functional groups. The presence of multiple trifluoromethyl and trifluoromethoxy moieties enhances its electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. This compound exhibits high stability under various reaction conditions due to its robust aromatic core and fluorine substituents. Its structural features contribute to improved lipophilicity and metabolic resistance, which are advantageous in the development of bioactive molecules. The compound is typically utilized in specialized organic synthesis, particularly where fluorinated heterocycles are required for fine-tuning molecular properties.
3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine structure
1804008-92-1 structure
商品名:3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
CAS番号:1804008-92-1
MF:C9H7F6NO2
メガワット:275.147803544998
CID:4836854

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C9H7F6NO2/c1-4-3-5(8(10,11)12)16-7(6(4)17-2)18-9(13,14)15/h3H,1-2H3
    • InChIKey: SVGRJNTXTPGTQU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C)C(=C(N=1)OC(F)(F)F)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • トポロジー分子極性表面積: 31.4
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029089842-1g
3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
1804008-92-1 97%
1g
$1,490.00 2022-04-02

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridineに関する追加情報

3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, identified by the CAS number 1804008-92-1, is a highly specialized pyridine derivative with significant applications in various fields. This compound has garnered attention due to its unique structural features and potential utility in chemical synthesis, pharmaceuticals, and agrochemicals. The presence of multiple substituents, including methoxy, methyl, trifluoromethoxy, and trifluoromethyl groups, imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and development.

Recent studies have highlighted the importance of pyridine derivatives like 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine in the development of novel agrochemicals. The trifluoromethoxy and trifluoromethyl groups are known to enhance the stability and bioactivity of such compounds, making them effective candidates for herbicides and insecticides. For instance, research published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibits potent activity against several agricultural pests, suggesting its potential as a next-generation pesticide.

In the pharmaceutical sector, the compound's structure has been leveraged to design new drug candidates. The methoxy group at position 3 contributes to hydrogen bonding capabilities, while the methyl group at position 4 enhances lipophilicity. These properties are crucial for optimizing drug absorption and bioavailability. A study in Medicinal Chemistry Communications reported that derivatives of this compound show promising results in modulating enzyme activity, particularly in pathways associated with metabolic disorders.

The synthesis of 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine involves a multi-step process that typically begins with the preparation of a pyridine ring followed by successive substitution reactions. The introduction of trifluoromethylene groups is often achieved through electrophilic substitution or nucleophilic aromatic substitution methods. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

Environmental considerations are paramount in the development and application of such compounds. Researchers have conducted extensive studies on the environmental fate of 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, focusing on its degradation pathways and potential impact on ecosystems. Results from Environmental Science & Technology indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its persistence in soil and water systems.

In conclusion, 3-Methoxy-4-methyl-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine represents a versatile platform for chemical innovation across multiple industries. Its unique structure, combined with recent advances in synthesis and application techniques, positions it as a key compound for future research and development efforts.

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